Phenylmercury(1+);borate
Description
Historical Trajectories and Seminal Discoveries in Organomercury(II) Borate (B1201080) Chemistry
The field of organomercury chemistry dates back to the 19th century, with the mercuration of aromatic rings, an electrophilic aromatic substitution, being a key reaction. The first reported mercuration of benzene (B151609) itself was accomplished by Otto Dimroth in 1898. wikipedia.org This foundational work paved the way for the synthesis of a wide array of arylmercury compounds.
The specific preparation of phenylmercuric borate was detailed in the 20th century. A 1940 patent described its synthesis through the interaction of arylmercuric hydroxides, such as phenylmercuric hydroxide (B78521), with boric acid. google.com This method could yield a white microcrystalline powder with a melting point of 112-113° C. google.com Alternative preparation methods include heating mercuric borate with benzene or evaporating an alcoholic solution containing equimolar amounts of phenylmercuric hydroxide and boric acid under vacuum. phexcom.comchemicalbook.com These early syntheses were driven by the search for effective antimicrobial agents, with organomercury compounds showing significant promise. ontosight.ai Phenylmercuric borate was noted for being more soluble and less irritating than related compounds like phenylmercuric nitrate (B79036) or acetate (B1210297), making it a preferred alternative in some pharmaceutical applications. phexcom.com
Positioning Phenylmercury(1+);borate within Contemporary Organometallic Research Paradigms
The research landscape for organomercury compounds, including this compound, has undergone a significant transformation. In the mid-20th century, these compounds were valued for their practical applications as catalysts, pesticides, and antiseptics. wikipedia.orgontosight.ai Organomercury compounds were versatile synthetic intermediates due to the stability of the Hg-C bond under certain conditions and its predictable cleavage under others. wikipedia.org
However, the contemporary research paradigm is now dominated by the toxicological and environmental aspects of these compounds. ontosight.ai The high toxicity of organomercury compounds, their persistence in the environment, and their ability to bioaccumulate have led to severe restrictions on their use. ontosight.ai International agreements like the Minamata Convention on Mercury aim to reduce mercury pollution, which directly impacts the production and use of organomercury compounds. ontosight.ai Consequently, modern research rarely focuses on developing new synthetic applications for compounds like this compound. Instead, the focus has shifted to understanding their environmental fate, transport mechanisms, and interaction with biological systems. nih.govnih.gov The impetus is no longer on utility but on mitigation and remediation, reflecting a broader shift in chemical research towards sustainability and environmental health. nih.gov
Academic Significance and Research Impetus for this compound Studies
The academic significance of this compound in the 21st century lies primarily in its role as a subject for toxicological, environmental, and analytical chemistry research. nih.govresearchgate.net Studies are driven by the need to understand the long-term effects of historical mercury use and to develop sensitive methods for detecting these compounds in various environmental and biological matrices. nih.govinchem.org
Research focuses on the chemical transformations organomercury compounds undergo in the environment, such as microbial methylation, which can increase toxicity. nih.gov While phenylmercury (B1218190) is an aryl-mercurial, research into the behavior of other organomercurials like methylmercury (B97897) provides a framework for understanding potential biotic and abiotic degradation and transformation pathways. nih.govnih.gov The ability of mercury to bind to thiol groups in proteins is a key area of investigation, as it underpins the molecular mechanisms of toxicity. ontosight.ai
Furthermore, the compound serves as a reference standard in the development of analytical techniques, such as chromatography and mass spectrometry, for tracing mercury pollution. taylorandfrancis.com The academic impetus is therefore not to create new roles for this compound, but to study its chemical legacy, providing the fundamental scientific data needed to inform environmental policy and remediation strategies. nih.govindustrialchemicals.gov.au
Chemical and Physical Properties
The properties of this compound can vary as it often exists as a mixture of compounds. The data below represents typical values found in the literature.
Interactive Data Table: Properties of Phenylmercuric Borate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₇BHgO₃ | chemicalbook.com |
| Molecular Weight | 338.52 g/mol | chemicalbook.com |
| Appearance | Colorless, shiny flakes or a white to slightly yellow crystalline powder. | phexcom.com |
| Melting Point | 112-113 °C | wikipedia.orgchemicalbook.com |
| Solubility | Soluble in water, ethanol, and glycerol. | wikipedia.org |
| CAS Number | 102-98-7 | wikipedia.orgchemicalbook.com |
Note: The European Pharmacopoeia (PhEur 2002) describes the material as a compound of equimolecular proportions of phenylmercuric hydroxide and phenylmercuric orthoborate (C₁₂H₁₃BHg₂O₄, MW: 633.2) or its dehydrated form (metaborate, C₁₂H₁₁BHg₂O₃, MW: 615.2), or a mixture thereof. phexcom.com
Properties
Molecular Formula |
C18H15BHg3O3 |
|---|---|
Molecular Weight |
891.9 g/mol |
IUPAC Name |
phenylmercury(1+);borate |
InChI |
InChI=1S/3C6H5.BO3.3Hg/c3*1-2-4-6-5-3-1;2-1(3)4;;;/h3*1-5H;;;;/q;;;-3;3*+1 |
InChI Key |
HKCQGIAEWJJRIP-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+] |
Origin of Product |
United States |
Synthetic Methodologies and Novel Preparative Routes for Phenylmercury 1+ ;borate Analogues
Direct Synthesis Approaches for Phenylmercury(1+);borate (B1201080)
Direct synthesis methods offer a straightforward route to phenylmercury(1+);borate, typically involving the reaction of a phenylmercury (B1218190) precursor with a boron-containing compound.
Precursor Chemistry and Reactant Optimization
The choice of precursors is fundamental to the successful synthesis of this compound. Common precursors include phenylmercuric hydroxide (B78521) and boric acid. phexcom.comgoogle.com The reaction between these two compounds can yield phenylmercuric borate. phexcom.comgoogle.com Another approach involves heating mercuric borate with benzene (B151609). phexcom.comchemicalbook.com The stoichiometry of the reactants is a critical parameter to control, with equimolar proportions of phenylmercuric hydroxide and boric acid often being utilized. phexcom.comchemicalbook.com
| Precursor 1 | Precursor 2 | Resulting Compound | Reference |
| Phenylmercuric hydroxide | Boric acid | Phenylmercuric borate | phexcom.comgoogle.com |
| Mercuric borate | Benzene | Phenylmercuric borate | phexcom.comchemicalbook.com |
| Phenylmercuric hydroxide | Boric acid (in aqueous solution with glycerin) | Aqueous solution of Phenylmercuric borate | google.com |
Influence of Reaction Conditions on Yield and Selectivity
Reaction conditions play a pivotal role in directing the synthesis towards the desired product with high yield and selectivity. For instance, the reaction of phenylmercuric hydroxide and boric acid can be carried out by evaporating an alcoholic solution to dryness under a vacuum. phexcom.comchemicalbook.com Another method involves heating an intimate mixture of the solid reactants in a vacuum chamber at 110°C. google.com This particular method can lead to the formation of a different form of phenylmercuric borate with a higher melting point. google.com The presence of a dehydrating agent, such as phosphorus pentoxide, can be used to remove the water generated during the reaction. google.com
| Reaction Condition | Reactants | Product Characteristics | Reference |
| Evaporation of alcoholic solution under vacuum | Phenylmercuric hydroxide, Boric acid | White microcrystalline powder, M.P. 112-113°C | phexcom.comgoogle.com |
| Heating at 110°C in a vacuum chamber | Phenylmercuric hydroxide, Boric acid | White microcrystalline powder, M.P. 186.5-192°C | google.com |
| Aqueous solution with glycerin | Phenylmercuric hydroxide, Boric acid | Aqueous solution (1.1% concentration) | google.com |
Indirect Synthetic Pathways and Ligand Exchange Strategies
Indirect methods provide alternative routes to this compound and its analogues, often involving the synthesis of an intermediate organomercury compound followed by a ligand exchange reaction. Organomercury compounds can be synthesized through various means, including the reaction of mercury with an alkyl iodide or the alkylation of mercury(II) salts with Grignard or organolithium reagents. wikipedia.orglibretexts.org For aromatic organomercury compounds, electrophilic mercuration of aromatic rings is a common strategy. wikipedia.orglibretexts.org
Ligand exchange is a powerful technique in organometallic chemistry where one ligand is replaced by another. nih.govnih.govchemguide.co.uk This can be particularly useful for introducing the borate ligand to a pre-formed phenylmercury cation. The facility of ligand exchange in organomercurials can alter their reactivity. nih.gov For example, the exchange of ligands such as halides or acetate (B1210297) on a phenylmercury compound with a borate group from a suitable boron source would constitute an indirect pathway. While specific examples for this compound are not extensively detailed in the provided results, the principles of ligand exchange in organomercury and other transition metal complexes are well-established. nih.govyoutube.comyoutube.com
Solid-State Synthesis Techniques for this compound Compounds
Solid-state synthesis offers a solvent-free alternative for preparing organometallic compounds. nih.gov One documented method for preparing a form of phenylmercuric borate involves heating an intimate mixture of phenylmercuric hydroxide and boric acid in a vacuum chamber. google.com This gas-solid reaction demonstrates the feasibility of solid-state synthesis for this class of compounds. The potential advantages of solid-state methods include improved product yields and the ability to form products that may be unstable in solution. nih.gov
Solvothermal and Hydrothermal Synthesis of this compound Derivatives
Solvothermal and hydrothermal synthesis methods involve carrying out reactions in a closed system, such as an autoclave, at elevated temperatures and pressures. researchgate.netresearchgate.netyoutube.com Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other organic solvents. researchgate.netresearchgate.netnih.gov These techniques are widely used for the preparation of various nanomaterials and inorganic compounds due to their ability to control particle size, morphology, and crystallinity. researchgate.netyoutube.com
While direct references to the solvothermal or hydrothermal synthesis of this compound are not prevalent in the search results, these methods could theoretically be applied. For instance, a hydrothermal reaction between a water-soluble phenylmercury salt and a borate salt could potentially yield this compound. The high-pressure and high-temperature conditions could facilitate the reaction and influence the crystalline structure of the product.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov The synthesis of organomercury compounds, including this compound, inherently involves toxic materials. wikipedia.orgcharlotte.edu However, applying green chemistry principles could lead to safer and more environmentally benign synthetic routes.
Key principles of green chemistry applicable to this synthesis include:
Prevention of waste: Optimizing reactions to maximize atom economy and minimize byproducts. wjpmr.comnih.gov
Use of less hazardous chemical syntheses: Exploring alternative, less toxic precursors and reagents. nih.govyoutube.com For example, moving away from highly toxic mercury sources if possible.
Use of safer solvents and auxiliaries: Employing water or other non-toxic solvents, or pursuing solvent-free reactions like solid-state synthesis. nih.gov The direct synthesis from an aqueous solution of phenylmercuric hydroxide and boric acid is an example of using a safer solvent. google.com
Design for energy efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure where feasible. nih.gov
While the provided information does not detail specific "green" synthetic routes for this compound, the principles offer a framework for future research and development in this area.
Elucidation of Molecular and Supramolecular Architecture of Phenylmercury 1+ ;borate
Single-Crystal X-ray Diffraction Analysis of Phenylmercury(1+);borate (B1201080) Structures
A thorough search for single-crystal X-ray diffraction studies on Phenylmercury(1+);borate yielded no results. This technique is fundamental for the precise determination of a compound's three-dimensional structure at the atomic level.
Without a published crystal structure, crucial data such as bond lengths, bond angles, and the coordination geometries of the mercury and boron atoms in the solid state remain undetermined. Information on the Hg-C bond of the phenyl group, the B-O bonds within the borate anion, and the coordination environment around the mercury(1+) cation cannot be provided.
Similarly, an analysis of the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding, van der Waals forces, or potential metallophilic interactions involving mercury) is not possible. This information is derived directly from single-crystal X-ray diffraction data, which is currently unavailable for this compound.
Powder X-ray Diffraction Characterization of this compound Materials
No indexed or raw powder X-ray diffraction (PXRD) patterns for this compound have been found in the reviewed literature or standard diffraction databases. A PXRD pattern would serve as a fingerprint for the crystalline phase(s) of the bulk material but has not been publicly reported.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., ¹¹B, ¹⁹⁹Hg, ¹³C)
While solid-state NMR is a powerful technique for probing the local environment of specific nuclei, no studies reporting the solid-state NMR spectra of this compound were found.
¹¹B NMR: Data for the borate component is absent. In general, tricoordinate boron typically resonates in a different chemical shift range than tetracoordinate boron, and such a spectrum would clarify the borate structure sdsu.edunih.gov.
¹⁹⁹Hg NMR: The chemical shift of ¹⁹⁹Hg is highly sensitive to its coordination environment. However, no solid-state ¹⁹⁹Hg NMR data has been published for this compound.
¹³C NMR: Solid-state ¹³C NMR would provide information on the phenyl rings, but no such data is available.
Vibrational Spectroscopy Studies (FT-IR, Raman) for Functional Group and Structural Insights
No publicly available, detailed Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound could be located. While a commercial entity lists a reference spectrum, the data itself is not accessible boropharm.com. Such spectra would be invaluable for identifying characteristic vibrational modes, including:
B-O stretching and bending modes to characterize the borate anion.
Hg-C stretching modes associated with the phenylmercury (B1218190) cation.
Vibrational modes of the phenyl ring , which can be sensitive to substitution and intermolecular interactions.
Mass Spectrometry (High-Resolution, ESI-MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
High-resolution electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the precise molecular weight of a compound and for probing its structure through the analysis of fragmentation patterns. In the positive ion mode ESI-MS analysis of this compound, the primary species observed would be the phenylmercury cation, [C₆H₅Hg]⁺. The high-resolution mass spectrum would allow for the confirmation of its elemental composition with a high degree of accuracy.
The fragmentation of the phenylmercury cation upon collision-induced dissociation (CID) would likely proceed through several key pathways. A primary fragmentation step would involve the cleavage of the mercury-carbon bond, leading to the formation of the phenyl cation (C₆H₅⁺) and neutral mercury (Hg). Another potential fragmentation pathway could involve the loss of a hydrogen atom from the phenyl ring.
A hypothetical fragmentation analysis is presented in the data table below, illustrating the expected major ions and their corresponding mass-to-charge ratios (m/z).
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| Phenylmercury(1+) | [C₆H₅Hg]⁺ | 279.0335 | Molecular Ion |
| Phenyl cation | [C₆H₅]⁺ | 77.0391 | Loss of Hg |
| Mercury ion | [Hg]⁺ | 201.9706 | Cleavage of C-Hg bond |
This table is based on theoretical fragmentation patterns and the most abundant isotopes of the constituent elements.
The study of these fragmentation patterns provides valuable insights into the bonding and stability of the phenylmercury cation. libretexts.orgchemguide.co.uk The relative abundances of the fragment ions can offer information about the bond dissociation energies within the molecule.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS analysis would provide crucial information about the electronic environment of mercury, boron, oxygen, and carbon.
The binding energies of the core-level electrons are sensitive to the chemical state and bonding of the element. For this compound, the Hg 4f, B 1s, O 1s, and C 1s core levels would be of primary interest. The Hg 4f spectrum is expected to show a doublet (4f₇/₂ and 4f₅/₂) characteristic of mercury in an organometallic state. The B 1s peak would be indicative of boron in a borate environment, likely bonded to oxygen. The O 1s spectrum would correspond to oxygen in the borate anion, and the C 1s spectrum would represent the carbon atoms of the phenyl ring.
A table of expected binding energies, based on literature values for similar compounds, is provided below.
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
| Mercury | Hg 4f₇/₂ | ~101-102 | Phenyl-Hg bond |
| Boron | B 1s | ~191-193 | B-O bonds in borate thermofisher.comresearchgate.net |
| Oxygen | O 1s | ~531-533 | O-B bonds in borate researchgate.net |
| Carbon | C 1s | ~284-285 | C-C and C-H bonds in phenyl group |
These binding energies are estimates based on data from related organomercury and borate compounds and are subject to variation based on the specific chemical environment and instrument calibration.
Analysis of these binding energies and any observed chemical shifts would provide a detailed picture of the surface electronic structure of this compound.
Advanced Electron Microscopy Techniques (TEM, SEM with EDX) for Morphological and Elemental Distribution Analysis
Advanced electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX), are essential for characterizing the morphology, size, and elemental composition of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) would reveal the surface topography and morphology of this compound powder. It is anticipated that the compound would appear as crystalline particles of varying sizes and shapes. High-magnification SEM images could provide details about the crystal facets and surface texture.
Transmission Electron Microscopy (TEM) would offer higher resolution imaging, allowing for the visualization of the internal structure and crystallographic features of the material. TEM could potentially reveal information about the crystal lattice and any defects present.
Energy-Dispersive X-ray Spectroscopy (EDX) , when coupled with SEM or TEM, provides elemental analysis of a selected area of the sample. wikipedia.orgintertek.comthermofisher.comoxinst.com An EDX spectrum of this compound would show characteristic X-ray emission peaks corresponding to mercury (Hg), boron (B), oxygen (O), and carbon (C), confirming the elemental composition of the compound. Elemental mapping with EDX would visualize the spatial distribution of these elements, demonstrating their co-localization within the particles.
A representative table of expected elemental composition from EDX analysis is shown below.
| Element | Line | Energy (keV) | Expected Weight % |
| Carbon | Kα | 0.277 | ~22.6 |
| Oxygen | Kα | 0.525 | ~15.1 |
| Boron | Kα | 0.183 | ~3.4 |
| Mercury | Lα | 9.989 | ~58.9 |
The weight percentages are calculated based on the chemical formula C₆H₅BHgO₂ and are subject to variation depending on the specific sample and analytical conditions.
Together, these advanced microscopy techniques would provide a comprehensive understanding of the physical and elemental characteristics of this compound, from its macroscopic morphology down to its elemental distribution at the nanoscale.
Mechanistic Investigations of Phenylmercury 1+ ;borate Reactivity and Transformation Pathways
Ligand Substitution and Exchange Reactions Involving Borate (B1201080) and Phenylmercury(1+) Moieties
Ligand exchange reactions are fundamental to the chemistry of coordination compounds, involving the replacement of one ligand by another. libretexts.orgchemguide.co.uk In the context of Phenylmercury(1+);borate, these reactions can involve either the borate or the phenylmercury(1+) portion of the molecule.
The phenylmercury(1+) cation, [C₆H₅Hg]⁺, can undergo ligand exchange with various nucleophiles. For instance, in the presence of halide ions (X⁻), the borate ligand can be displaced to form phenylmercury(II) halides:
[C₆H₅Hg]⁺[BO₂(OH)]⁻ + X⁻ ⇌ C₆H₅HgX + [BO₂(OH)]⁻
The equilibrium of this reaction is influenced by the concentration of the halide ions and the relative stability of the resulting phenylmercury(II) halide. chemguide.co.uk
Similarly, the borate moiety can participate in exchange reactions. Borate esters are known to react with diols and other polyhydroxy compounds. While specific studies on this compound are limited, the general reactivity of borates suggests that the borate portion could interact with biological molecules containing cis-diol functionalities, potentially leading to the formation of more complex borate esters. researchgate.net
The following table summarizes potential ligand exchange reactions involving this compound with common ligands found in chemical and biological systems.
| Reactant | Exchanging Ligand | Product | Significance |
| This compound | Chloride (Cl⁻) | Phenylmercury(II) chloride | Formation of a less water-soluble and potentially more bioaccumulative compound. |
| This compound | Hydroxide (B78521) (OH⁻) | Phenylmercury(II) hydroxide | Reaction influenced by pH, affecting the overall speciation in aqueous environments. |
| This compound | Thiol (-SH) | Phenylmercury(II) thiolates | Strong affinity of mercury for sulfur can lead to the formation of very stable complexes with proteins and other biological thiols. |
Redox Chemistry of this compound Species
The redox chemistry of organomercury compounds is critical to their environmental transformation and toxicological profile. Both oxidative and reductive pathways can lead to the degradation of this compound.
Oxidative Transformations
Oxidative cleavage of the carbon-mercury bond in phenylmercury (B1218190) compounds can be initiated by various oxidizing agents. While specific data for the borate salt is scarce, studies on other phenylmercury compounds suggest that strong oxidants can lead to the formation of inorganic mercury(II) species and phenol (B47542).
C₆H₅Hg⁺ + [Oxidant] → Hg²⁺ + C₆H₅OH + [Reduced Oxidant]
This transformation is significant as it converts the organomercury compound into a different form of mercury, which has its own distinct toxicological properties.
Reductive Degradation Pathways
Reductive processes can lead to the formation of elemental mercury (Hg⁰) and benzene (B151609). This can occur through various mechanisms, including disproportionation reactions or reduction by external agents.
2 C₆H₅Hg⁺ → (C₆H₅)₂Hg + Hg²⁺ (C₆H₅)₂Hg → 2 C₆H₅• + Hg⁰ 2 C₆H₅• → C₆H₆ + other products
The formation of volatile elemental mercury is a key step in the global mercury cycle.
Hydrolytic Stability and Solvolysis Mechanisms of this compound
The stability of this compound in aqueous solutions is a critical factor in its environmental persistence and bioavailability. The term "hydrolysis" in this context can refer to the reaction with water that cleaves the phenyl-mercury bond or the dissociation of the borate salt.
This compound is soluble in water. wikipedia.org In solution, it can dissociate into the phenylmercury(1+) cation and the borate anion. The phenylmercury cation itself can undergo hydrolysis, particularly at different pH values, to form species like phenylmercury(II) hydroxide.
[C₆H₅Hg]⁺ + H₂O ⇌ C₆H₅HgOH + H⁺
Photochemical Decomposition Pathways of this compound
Photochemical reactions can play a significant role in the environmental degradation of organomercury compounds. Phenylmercury compounds are known to be susceptible to photodecomposition. Irradiation with ultraviolet light can lead to the homolytic cleavage of the carbon-mercury bond, generating a phenyl radical and a mercury(I) radical.
C₆H₅Hg⁺ + hν → C₆H₅• + Hg⁺•
These highly reactive radical species can then undergo a variety of secondary reactions, including abstraction of hydrogen atoms to form benzene, or reaction with oxygen to form phenolic compounds. The mercury radical can be further reduced to elemental mercury or oxidized to Hg(II). Studies on related compounds like phenyl(tribromomethyl)mercury (B13817569) have shown that photolysis can generate reactive carbene species. koreascience.kr
Interaction of this compound with Inorganic and Organic Substrates in Model Systems
The interaction of this compound with various substrates is key to understanding its mechanism of action as an antiseptic and its potential environmental impact.
Inorganic Substrates: this compound is known to be incompatible with halides, silicates, and certain metals like aluminum. phexcom.com These incompatibilities arise from ligand exchange reactions or redox processes. For example, the reaction with halides leads to the precipitation of phenylmercury(II) halides.
Organic Substrates: The primary mode of interaction with organic and biological molecules is the high affinity of the phenylmercury(1+) cation for sulfhydryl (-SH) groups present in amino acids like cysteine and in proteins. This interaction leads to the formation of stable phenylmercury-thiolate complexes, which can inactivate enzymes and disrupt cellular functions.
C₆H₅Hg⁺ + R-SH ⇌ C₆H₅Hg-S-R + H⁺
The following table provides a summary of the key reactive interactions of this compound.
| Substrate Type | Example | Nature of Interaction | Resulting Species |
| Inorganic Anions | Chloride (Cl⁻) | Ligand Exchange | Phenylmercury(II) chloride |
| Organic Thiols | Cysteine | Covalent Bond Formation | Phenylmercury-cysteinate |
| Organic Diols | Catechols | Esterification | Borate esters |
| Reducing Agents | (e.g., Sn²⁺) | Redox Reaction | Elemental Mercury (Hg⁰), Benzene |
Theoretical and Computational Chemistry Studies of Phenylmercury 1+ ;borate Systems
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system at the electronic level. For Phenylmercury(1+);borate (B1201080), these methods can elucidate the nature of the C-Hg bond, the electronic distribution within the phenyl ring, and the interaction between the phenylmercury (B1218190) cation and the borate anion.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for systems containing heavy elements. A typical study on Phenylmercury(1+);borate would begin with geometry optimization to find the lowest energy structure. Functionals like B3LYP are commonly used, often in conjunction with basis sets such as the 6-31G* for lighter atoms (C, H, B, O) and a specialized basis set with effective core potentials, like LANL2DZ, for the heavy mercury atom to account for relativistic effects. mdpi.comnih.govyoutube.com
These calculations yield crucial geometric parameters. For the phenylmercury cation, the C-Hg bond length and the linearity of the C-Hg bond are of primary interest. The interaction with the borate anion (e.g., metaborate, [BO₂]⁻, or tetraborate, [B₄O₇]²⁻) would be modeled to determine the equilibrium distances and orientations between the ions in the gas phase or simulated solvent environments. Energetic calculations provide the total electronic energy, which is essential for assessing the stability of different conformations and ionic arrangements.
Illustrative Data Table: Calculated Ground State Geometric Parameters
This interactive table shows representative geometric parameters that would be obtained from a DFT (e.g., B3LYP/6-31G*/LANL2DZ) geometry optimization of a Phenylmercury(1+);metaborate ([C₆H₅Hg]⁺[BO₂]⁻) system.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value | Unit |
| Bond Length | C(ipso) | Hg | - | 2.06 | Å |
| Bond Length | B | O1 | - | 1.27 | Å |
| Bond Length | B | O2 | - | 1.27 | Å |
| Bond Angle | C(ortho) | C(ipso) | Hg | 120.1 | Degrees |
| Bond Angle | O1 | B | O2 | 179.8 | Degrees |
| Inter-ionic Distance | Hg | B | - | 4.50 | Å |
Note: The data in this table is illustrative and based on typical values from DFT calculations on related organomercury and borate compounds. It does not represent experimentally verified data for this specific compound.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more rigorous analysis of the electronic structure, particularly the nuanced effects of electron correlation, ab initio methods are employed. numberanalytics.comnumberanalytics.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) can serve as benchmarks for DFT results. nih.govnih.gov
Applying these high-level methods could provide a more accurate description of the C-Hg bond dissociation energy and the interaction energy between the cation and anion. nih.govnih.gov Such calculations are crucial for validating the choice of density functional and for scenarios where DFT might be inadequate, such as in describing weak van der Waals interactions or certain excited states.
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting and interpreting spectroscopic data, which serve as an experimental fingerprint of a molecule.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (¹H, ¹³C, ¹¹B). researchgate.netbohrium.com These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can help assign experimental spectra and understand how the electronic environment of each nucleus is affected by bonding and intermolecular interactions. github.iochemaxon.com
IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the harmonic vibrational frequencies. nih.govresearchgate.net These calculations, a standard output of geometry optimization, identify the vibrational modes of the molecule. The C-Hg stretching frequency, phenyl ring vibrations, and B-O stretching modes in the borate anion would be key features. researchgate.net Calculated frequencies are often systematically scaled to improve agreement with experimental data. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the π → π* transitions within the phenyl ring and potential charge-transfer transitions between the cation and anion. researchgate.netrsc.org
Illustrative Data Table: Predicted Spectroscopic Features
This interactive table summarizes the kind of spectroscopic data that computational models would generate.
| Spectrum | Parameter | Predicted Value | Assignment / Comment |
| ¹³C NMR | δ C(ipso) | 145 ppm | Deshielded due to attachment to heavy Hg atom. |
| ¹H NMR | δ H(ortho) | 7.5 ppm | Influenced by inductive and anisotropic effects of the C-Hg bond. |
| IR | ν(C-Hg) | 570 cm⁻¹ | C-Hg stretch. |
| IR | ν(B-O) | 1400 cm⁻¹ | Asymmetric stretch of the borate anion. |
| UV-Vis | λ_max | 265 nm | π → π* transition within the phenyl ring. |
Note: This data is illustrative, based on typical computational outputs for similar chemical moieties, and is not from direct experimental measurement of this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations can describe the explicit behavior of one or more solute molecules in a box of solvent molecules over time. acs.orgmdpi.com For an ionic species like this compound, MD is invaluable for understanding solvation. nih.govrsc.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to explore the reactivity of this compound. This involves mapping out the potential energy surface for a given reaction to identify the most likely pathway from reactants to products. Key applications include studying the dissociation of the C-Hg bond or substitution reactions on the phenyl ring. libretexts.orgacs.org
Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state (the maximum energy point along the minimum energy path), which is a critical step in understanding reaction kinetics. nih.gov Frequency calculations are then performed on the transition state structure; a single imaginary frequency confirms that the structure is a true transition state. The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction.
Thermodynamic and Kinetic Modeling of this compound Transformations
Building upon geometry optimizations and frequency calculations, it is possible to model the thermodynamics of reactions involving this compound. nih.govacs.org Standard statistical mechanics formulas are used to calculate thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) from the electronic energies and vibrational frequencies. nih.gov
These calculations can predict the equilibrium constants and spontaneity of potential transformations, such as ligand exchange, dissociation, or reaction with other chemical species.
Illustrative Data Table: Calculated Thermodynamic Properties for a Hypothetical Reaction
This table shows representative thermodynamic data for a hypothetical hydrolysis reaction, as would be calculated using DFT. Reaction: [C₆H₅Hg]⁺ + 2H₂O → C₆H₅HgOH + H₃O⁺
| Thermodynamic Quantity | Calculated Value | Unit |
| Enthalpy of Reaction (ΔH) | +15.2 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -5.8 | kcal/mol |
| Activation Energy (Ea) | +25.0 | kcal/mol |
Note: The data presented is for illustrative purposes to demonstrate the output of thermodynamic modeling and does not represent verified experimental or computational results for this compound.
By combining the activation energy from transition state theory with principles from statistical mechanics (like Transition State Theory), rate constants for elementary reactions can also be estimated, providing a complete kinetic and thermodynamic profile of the compound's reactivity. researchgate.netnii.ac.jp
Investigation of Intermolecular Interactions via Computational Methods
The study of intermolecular interactions in systems containing phenylmercury(1+) cations and borate anions involves a variety of computational techniques to characterize the forces that dictate their three-dimensional structures. These methods allow for a detailed analysis of interactions that are often challenging to probe experimentally.
Key Computational Approaches:
Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Richard Bader, analyzes the electron density topology to define atomic basins and characterize chemical bonds. rsc.org For this compound, QTAIM can be used to identify and quantify the strength of various intermolecular interactions, such as hydrogen bonds and the recently defined spodium bonds involving the mercury atom. rsc.orgnih.gov The presence of a bond critical point (BCP) between two atoms is a key indicator of an interaction, and the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the bond.
Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization technique that highlights non-covalent interactions in real space. nih.govresearchgate.net It is based on the reduced density gradient (RDG) and allows for the identification and characterization of van der Waals interactions, hydrogen bonds, and steric clashes through color-coded isosurfaces. In a hypothetical this compound system, NCI plots would reveal the spatial regions of significant intermolecular contacts between the phenylmercury cation and the borate anion, as well as between neighboring ion pairs.
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding and predicting the sites of electrophilic and nucleophilic attack, as well as the nature of electrostatic interactions. nih.govmdpi.com For the phenylmercury(1+) cation, the MEP would show a region of positive potential (electrophilic) around the mercury atom, making it susceptible to interactions with electron-rich sites on the borate anion or other surrounding molecules. mdpi.com
Research Findings from Analogous Systems:
Computational studies on related organomercury compounds provide valuable insights that can be extrapolated to the this compound system.
Spodium Bonds: A significant finding in the computational chemistry of mercury is the characterization of "spodium bonds," which are non-covalent interactions involving Group 12 elements (like mercury) acting as the electrophilic species. rsc.orgnih.govmdpi.com In the context of this compound, the mercury atom would be a prime candidate for forming spodium bonds with oxygen atoms of the borate anion. The strength of these interactions can be quantified through computational methods. For instance, studies on other mercury complexes have shown that these interactions can have stabilization energies of around -2.5 kcal/mol, even at distances exceeding the sum of the van der Waals radii. mdpi.com
Role of Dispersion Forces: Density Functional Theory (DFT) calculations, often with dispersion corrections (e.g., DFT-D3), are crucial for accurately describing the non-covalent interactions in systems involving heavy elements like mercury. nih.gov These studies have highlighted the dominant role of dispersion forces and electron correlation in the stabilization of intermolecular interactions, including spodium bonds. mdpi.com
Analysis of Intermolecular Contacts: Hirshfeld surface analysis of various organomercury compounds has revealed the prevalence of Hg···S, Hg···C, and other weak interactions that contribute to the supramolecular architecture. rsc.org In a this compound crystal, one would expect to observe significant Hg···O contacts between the cation and the anion.
Hypothetical Interaction Data for this compound:
While direct experimental or computational data for this compound is scarce, we can present a hypothetical data table based on findings from analogous systems to illustrate the expected nature of intermolecular interactions. The table below outlines the likely types of interactions and their estimated energetic contributions, which would be obtainable through methods like DFT calculations.
| Interacting Atoms | Type of Interaction | Estimated Interaction Energy (kcal/mol) | Computational Method for Analysis |
| Hg ··· O | Spodium Bond | -2.0 to -5.0 | QTAIM, NCI Plot, DFT Energy Decomposition |
| C-H ··· O | Hydrogen Bond | -1.0 to -3.0 | QTAIM, NCI Plot |
| Phenyl Ring ··· Phenyl Ring | π-π Stacking | -1.5 to -4.0 | NCI Plot, DFT |
| B-O ··· Hg | Electrostatic | Variable | MEP, DFT |
Summary of Computational Insights:
The investigation of intermolecular interactions in this compound systems through computational methods would provide a detailed picture of the forces governing its structure and properties. Key insights would include:
The identification and characterization of spodium bonds between the mercury center and the oxygen atoms of the borate anion.
The quantification of the energetic contributions of various non-covalent interactions, including hydrogen bonds and π-π stacking.
A visual representation of the intermolecular contacts and their nature through NCI plots and Hirshfeld surface analysis.
Future computational studies are needed to provide precise data for the this compound system, which would be invaluable for materials science and crystal engineering applications. mdpi.com
Environmental Chemistry and Geochemical Transformations of Phenylmercury 1+ ;borate
Abiotic Degradation Pathways in Aqueous Environments
In aquatic systems, the stability of the phenylmercury (B1218190) cation is challenged by several non-biological degradation processes. The primary pathways for its abiotic transformation are photolysis, hydrolysis, and redox reactions, which collectively contribute to the breakdown of the organometallic bond.
Photolytic Transformations
Photolysis, or degradation by light, is a significant pathway for the transformation of mercury compounds in sunlit surface waters. Phenylmercury compounds can undergo photocatalytic degradation, particularly in the presence of semiconductor particles like titanium dioxide (TiO₂), which are naturally present in some aquatic environments.
Studies on the photocatalytic degradation of phenylmercury using TiO₂ and UV-A irradiation show that the process involves both the reduction of the mercury ion and the oxidation of the aromatic ring. nih.gov This reaction leads to the formation of intermediate products such as phenol (B47542) and diphenylmercury. nih.gov Ultimately, the process can achieve total mineralization of the organic component and the reduction of the mercury to its elemental form (Hg⁰). nih.gov A significant portion of this elemental mercury is then removed from the water as a volatile metallic vapor through gas stripping, while a smaller fraction may adsorb onto the catalyst surface. nih.gov
The efficiency of this degradation pathway is highly dependent on environmental conditions, particularly pH. Research indicates that the photocatalytic degradation of phenylmercury is more effective under alkaline conditions, with optimal results observed at a pH of 10. nih.gov
Table 1: Optimal Conditions for Photocatalytic Degradation of Phenylmercury This table is interactive. Users can sort and filter the data.
| Parameter | Optimal Value | Observation |
|---|---|---|
| pH | 10 | pH has a greater influence on degradation rate than catalyst concentration. nih.gov |
| Catalyst (TiO₂) Conc. | 0.35 g/L | Effective concentration for promoting the reaction. nih.gov |
| Atmosphere | Nitrogen | Almost 100% mercury reduction achieved in 30 minutes. nih.gov |
| Atmosphere | Oxygen Saturated | Total mercury reduction achieved after 40 minutes. nih.gov |
| Irradiation Time | ~60 minutes | Required for total mineralization of the organic matter. nih.gov |
In the atmosphere, the vapor-phase reaction of a related compound, phenylmercuric acetate (B1210297), with photochemically-produced hydroxyl radicals is estimated to have a rate constant of 2 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 8 days. nih.gov While this occurs in the vapor phase, it underscores the potential for photochemically-induced transformation. The efficiency of photolysis is measured by the quantum yield (QY), a crucial parameter that has been challenging to improve for many photolabile groups. nih.gov Novel strategies focus on stabilizing intermediate cations to enhance the QY of heterolytic bond cleavage. nih.gov
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For organometallic compounds like phenylmercury(1+);borate (B1201080), hydrolysis involves the cleavage of the carbon-mercury bond. The rate and mechanism of this process are highly influenced by the pH of the aqueous solution. Generally, ester hydrolysis, a comparable process, can proceed through acid-catalyzed, base-catalyzed (alkaline), and neutral pathways. epa.govnih.gov
Acid-Catalyzed Hydrolysis : In acidic conditions (typically below pH 6), the reaction rate is dependent on the concentration of protons (H⁺). nih.gov
Neutral Hydrolysis : This process is independent of acid or base concentration and is often the dominant pathway in the pH range common to natural environments. nih.gov
Base-Catalyzed Hydrolysis : In alkaline conditions (above pH 7 or 8), the reaction rate depends on the concentration of hydroxide (B78521) ions (OH⁻) and increases with rising pH. nih.gov
Redox-Mediated Decompositions
Redox (reduction-oxidation) reactions are crucial in the environmental cycling of mercury. These reactions can alter the oxidation state of mercury, significantly impacting its mobility and toxicity. Phenylmercury can be broken down to release inorganic divalent mercury (Hg²⁺), which can then participate in further redox transformations. nih.gov
The reduction of Hg(II) to volatile elemental mercury (Hg⁰) is a key process that controls the exchange of mercury between water and the atmosphere. nih.gov This reduction can occur through several abiotic pathways in dark environments where photolysis is absent:
Reduction by Ferrous Iron : In anoxic (oxygen-deficient) waters and sediments, dissolved ferrous iron (Fe²⁺) and iron-containing minerals such as magnetite and green rusts can act as powerful reducing agents for Hg(II). nih.gov
Reduction by Natural Organic Matter : Dissolved organic matter (DOM) can also facilitate the reduction of Hg(II) to Hg(⁰), particularly under anoxic conditions. researchgate.netosti.gov
Sorption and Desorption Dynamics of Phenylmercury(1+);borate with Environmental Matrices
The transport and bioavailability of phenylmercury in the environment are heavily influenced by its tendency to sorb (adsorb or absorb) onto solid particles. The primary environmental matrices involved in this process are mineral surfaces and natural organic matter.
Interaction with Mineral Surfaces (e.g., Clays (B1170129), Metal Oxides)
Clay minerals (such as kaolinite (B1170537) and montmorillonite) and metal oxides (e.g., iron and aluminum oxides) are abundant in soils, sediments, and suspended particulate matter in aquatic systems. researchgate.netresearchgate.net These minerals typically possess a net negative surface charge at neutral pH, which promotes the adsorption of cations like the phenylmercury cation (C₆H₅Hg⁺).
The extent of sorption depends on several factors:
Mineral Type : Different minerals have varying surface areas and charge densities, leading to different sorption capacities. For instance, studies on the cesium cation (Cs⁺) show a relative sorption capacity of montmorillonite (B579905) > kaolinite > corundum (an aluminum oxide). researchgate.net A similar trend could be expected for the phenylmercury cation.
pH : The pH of the surrounding water affects both the surface charge of the mineral and the speciation of the mercury. An increase in pH generally leads to a more negative surface charge on minerals, enhancing cation adsorption. researchgate.net
Presence of Other Ions : Cations in the water can compete with phenylmercury for binding sites on the mineral surfaces.
The interaction can range from weaker, reversible electrostatic attraction to stronger, more specific inner-sphere complexation where a direct chemical bond is formed between the mercury atom and oxygen atoms on the mineral surface. researchgate.net The phenyl group of the molecule may also interact with the surface via weaker van der Waals forces. researchgate.net
Complexation with Natural Organic Matter
Natural organic matter (NOM), particularly its humic and fulvic acid components, is a powerful complexing agent for mercury in both terrestrial and aquatic environments. Dissolved organic matter (DOM) can form exceptionally strong, soluble complexes with mercury species, which can either increase or decrease their mobility and bioavailability.
The key to this strong interaction lies in the functional groups within the NOM structure, especially reduced sulfur groups like thiols (-SH). Organomercury cations like phenylmercury and methylmercury (B97897) (CH₃Hg⁺) have a high affinity for these soft sulfur donors, forming stable covalent bonds. The stability of these complexes is quantified by stability constants (log K). Higher log K values indicate stronger and more stable complexes.
While specific stability constants for this compound with NOM are not detailed in the available literature, data for the closely related methylmercury cation provide a strong indication of the interaction's strength. The complexation is so strong that in organic-rich soils, the activity of free methylmercury ions is extremely low.
Table 2: Stability Constants (log K) for Methylmercury (CH₃Hg⁺) with Various Ligands This table, based on data for methylmercury, illustrates the high affinity of organomercury cations for thiol groups commonly found in natural organic matter. This table is interactive. Users can sort and filter the data.
| Ligand | Functional Group | Log K Value | Significance |
|---|---|---|---|
| Cysteine | Thiol (-SH) | 15.2 - 16.8 | Represents a key amino acid building block of NOM. |
| Glutathione | Thiol (-SH) | 14.8 - 16.4 | A common peptide with a thiol group, modeling NOM reactivity. |
| Hydroxide (OH⁻) | Hydroxyl | 9.37 | Forms hydroxo-complexes in water. |
| Chloride (Cl⁻) | Halide | 5.25 | A common inorganic ligand in aquatic systems. |
Source: Adapted from Karlsson, T. (2005), based on data for methylmercury complexes.
This strong complexation with DOM can outcompete sorption to mineral surfaces and is a dominant process controlling the speciation and fate of phenylmercury in most natural waters.
Speciation and Transformation Products in Aquatic and Terrestrial Environments
The environmental fate of this compound is dictated by the behavior of the phenylmercury cation (C₆H₅Hg⁺) following its dissociation in aqueous environments. In both aquatic and terrestrial systems, phenylmercury compounds undergo various transformation processes, leading to a range of different mercury species. The specific transformation pathways are influenced by biotic and abiotic factors present in the environment.
In aquatic environments, phenylmercury compounds can be subject to degradation by microorganisms. For instance, studies on the related compound phenylmercuric acetate have shown that it is rapidly metabolized by aquatic microorganisms. nih.gov Algae in freshwater have also been reported to contribute to the degradation of phenylmercury. nih.gov Abiotic processes, such as photolysis mediated by sunlight, can also play a role in the transformation of phenylmercury in surface waters. nih.gov In polluted waters, the presence of mercury compounds with phenyl groups has been noted. pjoes.com The primary transformation of phenylmercury compounds involves the cleavage of the carbon-mercury bond, which leads to the formation of inorganic mercury (Hg²⁺). industrialchemicals.gov.au Research indicates that phenylmercury compounds are rapidly metabolized, releasing inorganic divalent mercury. industrialchemicals.gov.au Another identified metabolic product from the microbial action on phenylmercuric acetate is diphenylmercury. nih.gov
In terrestrial environments, soil microorganisms are key drivers in the transformation of phenylmercury. nih.gov Similar to aquatic systems, these microorganisms can break down phenylmercury compounds. The resulting inorganic mercury can then become tightly bound to soil particles, particularly those with high sulfur content, or associate with organic matter like fulvic and humic acids. scbt.commdpi.com The transformation of mercury in soils is a critical biogeochemical process that affects its mobility and bioavailability. taylorfrancis.com The nature of the soil, including its texture and organic matter content, significantly influences the binding and transformation of mercury compounds. mdpi.comepa.gov
Table 1: Transformation Products of Phenylmercury Compounds in the Environment
| Transformation Product | Chemical Formula | Environment | Formation Process | Reference |
|---|---|---|---|---|
| Inorganic Mercury (II) | Hg²⁺ | Aquatic, Terrestrial | Biotic and abiotic degradation (cleavage of C-Hg bond) | industrialchemicals.gov.au |
| Diphenylmercury | (C₆H₅)₂Hg | Aquatic, Terrestrial | Microbial metabolism | nih.gov |
Volatilization and Atmospheric Fate of this compound
Volatilization is a significant pathway for the redistribution of mercury from soil and water surfaces to the atmosphere. While specific data for this compound is limited, studies on other mercury compounds provide insight into this process. The volatilization of mercury from soil is highly dependent on the form of the mercury compound and the properties of the soil. epa.gov Research has shown that mercury applied to soil can be lost to the atmosphere as elemental mercury (Hg⁰). epa.gov
Several factors influence the rate of volatilization from soil. Microbial activity is a primary driver, as microorganisms can reduce ionic mercury (Hg²⁺) to the more volatile elemental form. epa.gov Soil properties such as texture, organic matter content, moisture, and temperature also play crucial roles. epa.govrivm.nl For instance, volatilization tends to be more rapid from wet soils compared to dry soils because water molecules compete with nonpolar organic compounds for adsorption sites on soil particles. rivm.nl An increase in temperature generally leads to increased volatilization by directly affecting the vapor pressure of the compound. rivm.nl The maximum loss of mercury from amended soils often occurs within the first week of application. epa.gov
Once in the atmosphere, the fate of phenylmercury compounds is governed by different processes. As a salt, this compound is expected to exist in the particulate phase. nih.gov Particulate-phase compounds are removed from the atmosphere through wet deposition (rain and snow) and dry deposition. nih.gov Furthermore, arylmercury compounds can absorb light in the environmental spectrum, suggesting a potential for direct photolysis in the atmosphere. nih.gov The long-range atmospheric transport of mercury is a well-documented phenomenon, allowing for its distribution to regions far from the original source. nih.gov
Table 2: Factors Influencing Volatilization of Mercury Compounds from Soil
| Factor | Influence on Volatilization | Mechanism | Reference |
|---|---|---|---|
| Microbial Activity | Increases | Reduction of ionic mercury (Hg²⁺) to volatile elemental mercury (Hg⁰). | epa.gov |
| Soil Moisture | Increases | Water competes for soil adsorption sites, increasing the pesticide's vapor density in soil air. Volatilization is dramatically reduced in dry soil. | rivm.nl |
| Temperature | Increases | Higher temperatures increase the vapor pressure of the mercury compound. | rivm.nl |
| Soil Type | Varies | Soil texture and organic matter content affect adsorption. Higher adsorption reduces the volatilization rate. | epa.govrivm.nl |
| Chemical Form | Varies | The specific mercury compound affects its inherent volatility and interaction with soil. | epa.gov |
Modeling Environmental Transport and Distribution of this compound
Mathematical models are essential tools for understanding and predicting the environmental fate, transport, and distribution of chemical pollutants like this compound. wiley.com These models integrate data on a chemical's properties with environmental parameters to simulate its movement across different compartments, including air, water, soil, and biota. nih.gov
While specific models developed exclusively for this compound are not documented, various multimedia environmental models are used to assess the fate of mercury compounds in general. nih.gov Models like Caltox and simpleBox are recognized for their application in predicting mercury levels in the environment. nih.gov Chemical transport models (CTMs) are particularly important for tracking the atmospheric cycle of mercury, from emission to deposition. mdpi.com For example, the GEOS-Chem model is used to simulate the global atmospheric transport and deposition of mercury, including its uptake by vegetation. rsc.org
These models typically incorporate key environmental processes such as:
Transport: Advection and dispersion in air and water. rsc.org
Transformation: Chemical and biological degradation, such as the conversion of phenylmercury to inorganic mercury. nih.gov
Inter-media Transfer: Processes like volatilization from soil or water to air, and deposition from air to land and water surfaces. rivm.nlnih.gov
Sorption: The binding of the chemical to soil and sediment particles. scbt.com
Table 3: Types of Environmental Models for Pollutant Transport
| Model Type | Description | Application for Phenylmercury | Reference |
|---|---|---|---|
| Multimedia Fate and Transport Models | Simulate the movement and distribution of chemicals between multiple environmental compartments (air, water, soil, biota). | Predicting overall environmental concentrations and persistence (e.g., Caltox, simpleBox). | nih.gov |
| Chemical Transport Models (CTMs) | Focus on the atmospheric cycle of pollutants, including emissions, transport, chemical transformations, and deposition. | Simulating long-range atmospheric transport and deposition of mercury species (e.g., GEOS-Chem, ECHMERIT). | mdpi.comrsc.org |
| Screening Models | Used to evaluate the relative importance of different fate processes, such as volatilization, based on chemical properties. | Identifying key environmental pathways and potential for loss from soil. | scispace.com |
Advanced Analytical Methodologies for the Detection and Speciation of Phenylmercury 1+ ;borate in Environmental and Research Samples
Chromatographic Techniques Coupled with Atomic Spectrometry (e.g., HPLC-ICP-MS, GC-ICP-MS) for Speciation Analysis
Hyphenated techniques that couple the separation power of chromatography with the sensitive and element-specific detection of atomic spectrometry are the cornerstone of mercury speciation analysis. nih.govingeniatrics.com
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a powerful and widely adopted technique for the speciation of non-volatile and thermally labile mercury compounds, including phenylmercury (B1218190). researchgate.netnelac-institute.org The methodology involves the separation of different mercury species using an HPLC system, typically with a reversed-phase C8 or C18 column. nih.gov The separated compounds are then introduced into an ICP-MS system, where they are atomized and ionized in a high-temperature plasma, and the mercury isotopes (e.g., ²⁰²Hg) are detected by the mass spectrometer. nih.gov This provides excellent sensitivity and selectivity. researchgate.net HPLC-ICP-MS offers the advantage of direct analysis of aqueous extracts with minimal sample preparation, reducing the risk of species transformation. nelac-institute.org
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): For volatile and thermally stable mercury compounds, or those that can be made volatile through derivatization, GC-ICP-MS is a highly effective technique. spectroscopyonline.complymouth.ac.uk Samples containing phenylmercury often require a derivatization step, such as ethylation or phenylation, to increase their volatility for GC analysis. nih.govresearchgate.net The GC column separates the derivatized analytes based on their boiling points and polarity. The eluted compounds are then transferred to the ICP-MS for element-specific detection. plymouth.ac.uk GC-ICP-MS provides very low detection limits, often in the picogram to femtogram range, and high chromatographic resolution. plymouth.ac.uknih.gov
| Feature | HPLC-ICP-MS | GC-ICP-MS |
| Principle | Separates non-volatile species in the liquid phase. | Separates volatile species in the gas phase. |
| Analyte Suitability | Non-volatile, polar, thermally labile compounds. | Volatile, nonpolar, thermally stable compounds. |
| Sample Preparation | Often simple, direct injection of aqueous samples. nelac-institute.org | Requires derivatization to increase volatility. nih.gov |
| Detection Limits | Nanogram per liter (ng/L) to picogram per liter (pg/L) range. | Picogram (pg) to femtogram (fg) range. nih.gov |
| Advantages | Reduced risk of species alteration; suitable for a wide range of compounds. nih.govnelac-institute.org | Excellent resolution and extremely low detection limits. plymouth.ac.uknih.gov |
| Limitations | Potential for interactions with stainless steel components. nelac-institute.org | Derivatization can be complex and a source of error. usu.edu |
Electrochemical Detection Mechanisms for Phenylmercury(1+);borate (B1201080)
Electrochemical methods offer a cost-effective and sensitive alternative for the detection of mercury species. These techniques are based on measuring the electrical response (e.g., current, potential) resulting from the oxidation or reduction of the target analyte at an electrode surface.
Polarography: This voltammetric technique has been successfully applied to the analysis of phenylmercuric compounds. oup.com In a typical setup, a dropping mercury electrode is used as the working electrode. Phenylmercury compounds produce a distinct reduction wave in a suitable supporting electrolyte, such as a borate buffer. oup.com The limiting current of this wave is diffusion-controlled and directly proportional to the concentration of the phenylmercury species, allowing for quantification. oup.com
Stripping Voltammetry: Anodic Stripping Voltammetry (ASV) is another highly sensitive electrochemical technique. It involves a two-step process: a preconcentration step where mercury is deposited onto the working electrode (e.g., a gold electrode) at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the mercury to be oxidized and producing a current peak whose height is proportional to the concentration. Modified electrodes, for instance, using peptides that have a high affinity for mercury, can enhance selectivity and sensitivity, achieving detection limits in the nanomolar range. researchgate.net
Atomic Absorption/Emission Spectrometry for Mercury Quantification (Advanced Techniques)
While chromatographic techniques are essential for speciation, atomic spectrometry methods are crucial for the quantification of total mercury, providing a baseline for speciation studies.
Cold Vapor Atomic Absorption Spectrometry (CV-AAS): This is a well-established and robust technique for total mercury determination. nih.gov In CV-AAS, all mercury species in a sample are chemically reduced to elemental mercury (Hg⁰). This volatile elemental mercury is then purged from the solution and carried into a quartz absorption cell. A light source emits radiation at 253.7 nm, which is specifically absorbed by mercury atoms. The amount of absorption is proportional to the mercury concentration. nih.gov The method is highly sensitive and widely used in environmental monitoring. nih.gov
Advanced Mercury Analyzers: Modern instruments, such as the AMA-254, have advanced the principles of atomic absorption. These analyzers use thermal decomposition to release mercury from solid or liquid samples without prior acid digestion. wku.eduresearchgate.net The released mercury vapor is then collected on a gold amalgamator, which preconcentrates the mercury. Subsequently, the amalgamator is heated rapidly, releasing the mercury into an atomic absorption spectrometer for quantification. wku.edu This approach simplifies sample preparation, reduces analysis time, and minimizes reagent waste. wku.eduresearchgate.net
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): CV-AFS is even more sensitive than CV-AAS. olympianwatertesting.com Similar to CV-AAS, mercury is reduced to its elemental form. However, in AFS, the mercury atoms in the optical cell are excited by a UV lamp, and the subsequent fluorescence emitted as the atoms return to their ground state is measured. olympianwatertesting.com This technique boasts extremely low detection limits, often in the parts-per-trillion (ng/L) range, making it ideal for analyzing samples with very low mercury content. olympianwatertesting.com
| Technique | Principle | Typical Detection Limit | Key Advantage |
| CV-AAS | Absorption of 253.7 nm light by Hg⁰ atoms. nih.gov | 0.04 µg/kg nih.gov | Robust, widely available, and standardized. nih.gov |
| Advanced Analyzer | Thermal decomposition, gold amalgamation, and AA detection. wku.edu | 0.001 µg/g researchgate.net | No wet chemistry/digestion required for many sample types. wku.edu |
| CV-AFS | Measurement of fluorescence from excited Hg⁰ atoms. olympianwatertesting.com | Low ng/L range olympianwatertesting.com | Extremely high sensitivity for ultra-trace analysis. epa.gov |
Hyphenated Spectroscopic Techniques for Trace Analysis (e.g., LC-NMR, GC-MS/MS for Transformation Products)
Understanding the environmental transformation of Phenylmercury(1+);borate requires analytical tools that can identify unknown degradation or metabolic products.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, providing detailed structural information about the separated compounds online. mdpi.com This is particularly valuable for identifying unknown transformation products of phenylmercury without the need for isolation. mdpi.comnih.gov After separation on the LC column, the eluent flows through a specialized NMR probe where spectra (e.g., ¹H NMR) are acquired. wiley.com While less sensitive than mass spectrometry, LC-NMR is unparalleled for the unambiguous structural elucidation of novel compounds and isomers. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides enhanced selectivity and sensitivity for analyzing trace-level transformation products in complex matrices. nih.gov After separation by GC, the analytes enter a tandem mass spectrometer. The first mass spectrometer (MS1) selects the parent ion of a target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), significantly reduces matrix interference and improves the signal-to-noise ratio, allowing for the confident identification and quantification of specific transformation products, even at very low concentrations. oaepublish.com
Sample Preparation and Preconcentration Strategies for Low-Level this compound Detection
The concentration of phenylmercury in environmental samples is often below the detection limits of analytical instruments, necessitating a sample preparation and preconcentration step. epa.govresearchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used technique for isolating and concentrating analytes from a liquid sample. researchgate.net For phenylmercury, a sorbent material packed in a cartridge is used to retain the analyte from the sample matrix. The phenylmercury is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample extract. researchgate.net The choice of sorbent is critical for achieving high recovery and selectivity.
Microextraction Techniques: To align with the principles of green analytical chemistry, miniaturized extraction techniques that reduce solvent consumption are gaining prominence. nih.govijcea.org
Single-Drop Microextraction (SDME): A micro-drop of an organic solvent is suspended from the tip of a microsyringe and exposed to the sample. Analytes partition into the drop, which is then retracted and injected into the analytical instrument. ijcea.org
Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane) is placed in the sample solution. After a period of stirring, the bar is removed, and the retained analytes are desorbed, typically by thermal desorption for GC analysis or liquid desorption for HPLC analysis. ijcea.org
These techniques can provide high enrichment factors, enabling the detection of ultra-trace levels of this compound. nih.gov
Quality Assurance and Quality Control in this compound Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of analytical data for mercury speciation. nih.gov
Key QA/QC measures include:
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of mercury species (e.g., TORT-3 Lobster Hepatopancreas, BCR-463 Tuna Fish) is crucial for method validation and verifying the accuracy of the results. ingeniatrics.comnih.govoaepublish.com
Method Blanks: Analyzing reagent blanks and procedural blanks helps to identify and quantify any contamination introduced during the analytical process. nih.gov
Spike Recovery: A known amount of phenylmercury is added to a sample (spiking) before extraction and analysis. The percentage of the added analyte that is detected (recovery) is calculated to assess the method's efficiency and potential matrix effects.
Replicate Analysis: Analyzing samples in duplicate or triplicate provides a measure of the method's precision. The results are typically expressed as the relative standard deviation (RSD).
Inter-laboratory Comparison Studies: Participating in proficiency testing schemes allows a laboratory to compare its results with those of other labs, providing an external measure of analytical performance. iaea.org
Adherence to strict QA/QC protocols, often based on guidelines from organizations like the EPA or ISO, is mandatory for generating legally defensible and scientifically sound data. nih.govepa.gov
Chemical and Physical Remediation Strategies for Phenylmercury 1+ ;borate Contamination
Advanced Oxidation Processes (AOPs) for Phenylmercury(1+);borate (B1201080) Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While direct research on Phenylmercury(1+);borate is limited, the principles of AOPs can be applied to predict its degradation pathways.
Photocatalytic Degradation Using Semiconductor Materials
Photocatalytic degradation using semiconductor materials is a promising AOP for the breakdown of persistent organic pollutants. nih.gov This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which are capable of oxidizing a wide range of organic molecules. researchgate.netresearchgate.net
The degradation of this compound via photocatalysis would likely proceed through the attack of hydroxyl radicals on the phenyl ring, leading to its hydroxylation and subsequent cleavage. nih.gov This process would ultimately mineralize the organic part of the molecule to carbon dioxide and water. Simultaneously, the carbon-mercury bond can be cleaved, releasing mercury ions (Hg²⁺) into the solution. These ions would then need to be removed by other means, such as adsorption. The efficiency of the photocatalytic degradation is influenced by factors such as the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. researchgate.net
Table 1: Comparison of Semiconductor Materials for Photocatalytic Degradation of Phenylurea Herbicides (as a proxy for organic pollutants)
| Photocatalyst | Target Compound | Degradation Efficiency (T90 in min) | Light Source | Reference |
|---|---|---|---|---|
| ZnO | Isoproturon | 23 | Natural Sunlight | ed.ac.uk |
| ZnO | Linuron | 47 | Natural Sunlight | ed.ac.uk |
| TiO₂ | Diuron | Not specified | UV | mdpi.com |
| WO₃ | Phenylurea Herbicides | Lower than ZnO and TiO₂ | Natural Sunlight | ed.ac.uk |
| SnO₂ | Phenylurea Herbicides | Lower than ZnO and TiO₂ | Natural Sunlight | ed.ac.uk |
| ZnS | Phenylurea Herbicides | Lower than ZnO and TiO₂ | Natural Sunlight | ed.ac.uk |
Ozonation and Peroxide-Based Oxidation
Ozonation is another powerful AOP that can be used for the degradation of organic pollutants. nih.gov Ozone (O₃) can react with organic compounds either directly or through the formation of hydroxyl radicals in water. The reaction of ozone with the phenyl group of this compound would likely lead to the formation of phenolic compounds and, upon further oxidation, ring-opening products. nih.gov The rate of ozonation can be significantly enhanced by combining it with hydrogen peroxide (H₂O₂), a process known as peroxone, which leads to a higher yield of hydroxyl radicals. rsc.org
Peroxide-based oxidation, using reagents like hydrogen peroxide alone or in combination with catalysts (e.g., Fenton's reagent), can also be effective. nih.govmdpi.comnih.govrsc.org In the Fenton process, ferrous ions (Fe²⁺) catalyze the decomposition of H₂O₂ to form hydroxyl radicals. These radicals would then attack the phenylmercury (B1218190) moiety, leading to its degradation. The effectiveness of these processes depends on factors such as pH, temperature, and the concentration of the oxidant and catalyst. rsc.orgmdpi.com
Table 2: Rate Constants for the Reaction of Ozone and Hydroxyl Radicals with Phenylurea Herbicides (as a proxy for organic pollutants)
| Compound | Rate Constant with O₃ (M⁻¹s⁻¹) | Rate Constant with •OH (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Linuron | 1.9 ± 0.2 | 5.9 x 10⁹ ± 0.1 x 10⁹ | nih.gov |
| Diuron | 16.5 ± 0.6 | 6.6 x 10⁵ ± 0.1 x 10⁵ | nih.gov |
| Chlortoluron | 393.5 ± 8.4 | 6.9 x 10⁹ ± 0.2 x 10⁹ | nih.gov |
| Isoproturon | 2191 ± 259 | 7.9 x 10⁹ ± 0.1 x 10⁹ | nih.gov |
Reductive Dehalogenation and Demercuration Techniques
Reductive processes offer an alternative pathway for the remediation of this compound, focusing on the cleavage of the carbon-mercury bond.
One of the most well-established methods for the demercuration of organomercurials is reduction with sodium borohydride (B1222165) (NaBH₄). The mechanism is believed to involve a radical pathway where a hydride displaces the borate group from the mercury atom, followed by homolytic cleavage of the carbon-mercury bond to form a phenyl radical and elemental mercury. stackexchange.com
Zero-valent iron (ZVI) has emerged as a versatile and cost-effective reducing agent for a wide range of environmental contaminants. mdpi.comnm.govresearchgate.netmdpi.com ZVI can directly donate electrons to the target pollutant, leading to its reduction. In the case of this compound, ZVI could facilitate the reductive cleavage of the carbon-mercury bond, resulting in the formation of benzene (B151609) and elemental mercury. The high surface area of nanoscale ZVI (nZVI) can significantly enhance the reaction rate. researchgate.netnih.gov Studies on the degradation of methylmercury (B97897) by nZVI have shown rapid demethylation and subsequent reduction of the resulting Hg(II) to elemental mercury (Hg(0)). nih.gov A similar pathway can be anticipated for this compound.
Table 3: Degradation of Organic Pollutants using Zero-Valent Iron
| Pollutant | ZVI type | Removal Efficiency | Reaction Time | Reference |
|---|---|---|---|---|
| Monomethylmercury | nZVI | 98% | 60 min | nih.gov |
| Lindane | nZVI | ~100% | 24 h | researchgate.net |
| Nitrobenzene | Microscale | Not specified | Not specified | nm.gov |
| 2,4-Dichlorophenol | ZVI/EDDS/Air | >99% | 1 h | mdpi.com |
Adsorption and Sequestration Using Novel Sorbents
Following the degradation of this compound, the resulting mercury species must be removed from the environment. Adsorption is a highly effective technique for this purpose, and recent advances in materials science have led to the development of novel sorbents with high capacity and selectivity for mercury.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for Mercury Trapping
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. ed.ac.ukiau.ir These characteristics make them excellent candidates for the adsorption of pollutants. rsc.orgnih.govrsc.orgresearchgate.netbohrium.com For mercury sequestration, the frameworks can be functionalized with groups that have a high affinity for mercury, such as thiol (-SH) groups. The sulfur atoms in these groups can form strong bonds with mercury ions, effectively trapping them within the porous structure. rsc.orgresearchgate.net
Recent research has demonstrated the exceptional mercury removal capabilities of COFs. rsc.orgrsc.org For instance, a thiourea-functionalized COF has shown a remarkable adsorption capacity for Hg(II). rsc.org The stability of these frameworks in water and their potential for regeneration make them a sustainable option for water treatment. nih.govresearchgate.netbohrium.com
Table 4: Mercury Adsorption Capacities of Covalent Organic Frameworks
| COF Material | Functional Group | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Dithiourea-functionalized COP | Thiourea | 840.9 - 880 | rsc.org |
| Thiol-functionalized COF | Thiol | >1000 | nih.gov |
| BDTA-COF | Amine and Aldehyde | 99% removal efficiency | rsc.org |
Functionalized Nanomaterials as Adsorbents
A variety of functionalized nanomaterials have been developed for the efficient removal of mercury from aqueous solutions. These materials often feature a high surface area-to-volume ratio and can be tailored with specific functional groups to enhance their affinity for mercury.
Examples of such nanomaterials include:
Gold and Silver Nanoparticles: The strong affinity of mercury for gold and silver, leading to the formation of amalgams, is well-known. Nanoparticles of these metals, often supported on materials like alumina (B75360) or silica (B1680970), provide a large surface area for mercury capture. accessengineeringlibrary.comnih.gov
Functionalized Magnetic Nanoparticles: Iron oxide nanoparticles (e.g., Fe₃O₄) can be coated with a shell of silica and then functionalized with various ligands that chelate mercury ions, such as EDTA or thiol groups. mdpi.commdpi.com The magnetic core allows for the easy separation of the nanoparticles from the treated water using an external magnetic field. researchgate.net
Table 5: Mercury Adsorption by Functionalized Nanomaterials
| Nanomaterial | Functionalization | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂-EDTA | EDTA | 103.3 | mdpi.com |
| Fe₃O₄/Au | Gold | 79.59 | researchgate.net |
| Thiol-functionalized Fe₃O₄ | Thiol | 345 | mdpi.com |
| Fe₃O₄ nanoparticles coated with amino organic ligands and yam peel biomass | Amino and biomass | ~60 | mdpi.com |
| Fe₃O₄@SiO₂ with poly(1-vinylimidazole) | Poly(1-vinylimidazole) | 346 | mdpi.com |
Membrane Technologies for this compound Removal
Membrane-based separation processes offer a promising avenue for the removal of organomercury compounds like this compound from water. These technologies utilize semi-permeable membranes to selectively separate contaminants from the water stream. The effectiveness of these methods is contingent on factors such as the molecular size of the contaminant, the pore size of the membrane, and the operational parameters of the system.
Reverse Osmosis (RO) is a high-pressure membrane filtration process that can effectively reject a wide range of dissolved species, including heavy metal ions and some organic molecules. purewaterproducts.com While specific data for this compound is limited, studies on the removal of mercury have shown high rejection rates. For instance, typical rejection percentages for mercury using thin-film composite (TFC) reverse osmosis membranes are estimated to be between 96-98%. purewaterproducts.com However, performance can be influenced by water chemistry, temperature, pressure, and pH. purewaterproducts.com The relatively low molecular weight of some organic compounds can sometimes limit rejection by RO membranes. psu.edu
Nanofiltration (NF) is another pressure-driven membrane process with a slightly larger pore size than RO, making it effective for removing divalent ions and larger organic molecules. nih.gov Studies on the removal of various organic contaminants have demonstrated the potential of NF. For instance, a sulfur-functionalized polyamide-based nanofiltration membrane has been reported to effectively reduce Hg2+ concentrations to very low levels. nih.gov The rejection of organic compounds by NF membranes is influenced by factors like molecular weight, size, and charge.
Recent advancements in membrane technology include the development of functionalized membranes and metal-organic framework (MOF) based membranes, which show enhanced selectivity and removal efficiency for specific contaminants like mercury. For example, a sulfur-modified MOF-based membrane has demonstrated the ability to remove over 85% of mercury from an aqueous solution in just 20 minutes, with a potential regeneration and reuse capability. mdpi.comsemanticscholar.org
Interactive Data Table: Performance of Membrane Technologies for Mercury and Organic Compound Removal
| Membrane Type | Contaminant | Removal Efficiency (%) | Operating Conditions | Reference |
| Reverse Osmosis (TFC) | Mercury (general) | 96 - 98 | Manufacturer estimates | purewaterproducts.com |
| Nanofiltration (Sulfur-functionalized) | Hg2+ | >99 | Initial concentration 10 ppm | nih.gov |
| MOF-based Membrane (US-N) | Hg2+ | >85% in 20 min | 59.3 nm MOF layer | mdpi.comsemanticscholar.org |
| Reverse Osmosis | Phenols | Up to 98 | Refinery wastewater | |
| Nanofiltration | Phenyl-urea herbicides | Variable | Cross-flow filtration |
Note: Data for this compound is not directly available. The table presents data for general mercury and other relevant organic compounds as a proxy for potential performance.
Chemical Precipitation and Stabilization Methods
Chemical precipitation and stabilization are crucial in-situ and ex-situ remediation techniques aimed at reducing the mobility and bioavailability of contaminants like this compound in soil and water.
Chemical Precipitation involves the addition of a chemical agent to a solution to convert the dissolved contaminant into an insoluble solid, which can then be separated by sedimentation or filtration. samcotech.comracoman.com For mercury compounds, sulfide (B99878) precipitation is a common and effective method. samcotech.com The addition of a sulfide source, such as sodium sulfide, leads to the formation of highly insoluble mercury sulfide (HgS). waterandwastewater.com The efficiency of this process is highly dependent on the pH of the solution.
Interactive Data Table: Chemical Precipitation of Heavy Metals
| Precipitant | Target Contaminant | pH | Removal Efficiency (%) | Sludge Production | Reference |
| Lime (Ca(OH)₂) | Cu(II), Zn(II) | 8-10 | >90 | High | researchgate.net |
| Caustic Soda (NaOH) | Cu(II), Zn(II) | 8-10 | >90 | High | researchgate.net |
| Soda Ash (Na₂CO₃) | Cu(II), Zn(II) | 8-10 | >90 | Lower volume | researchgate.net |
| Sodium Sulfide | Heavy Metals | Variable | High | Yes | waterandwastewater.com |
Note: This table provides general data for heavy metal precipitation. The effectiveness for this compound would depend on its dissociation and the reaction with the precipitating agent.
Stabilization techniques aim to immobilize contaminants within the soil or sediment matrix, thereby reducing their potential to leach into groundwater or become airborne. This is often achieved by adding amendments that bind the contaminant.
For organomercury compounds, materials with a high affinity for mercury are employed. The adsorption of phenylmercuric acetate (B1210297), a related compound, has been shown to be significant on clay minerals like montmorillonite (B579905). nih.gov This suggests that clay-rich soils or the addition of bentonite (B74815) clays (B1170129) could contribute to the stabilization of phenylmercury compounds.
Furthermore, the use of sulfur-containing materials can effectively immobilize mercury by forming stable mercury sulfide. Research on the immobilization of mercury in contaminated soils has shown that amendments with carbon foams can reduce mercury availability by 75-100%. researchgate.net Thiol-modified biochar has also emerged as a promising amendment for the remediation of heavy metal polluted soils, including those contaminated with mercury. researchgate.netnih.gov These materials possess functional groups that have a strong affinity for mercury, leading to its sequestration. Studies on thiol-modified biochar for cadmium and lead have shown significant reductions in the available metal concentrations in soil. nih.govnih.gov While direct data for this compound is not available, the principles of mercury's affinity for sulfur and thiol groups suggest these methods would be effective.
Interactive Data Table: Stabilization of Heavy Metals in Soil
| Amendment | Target Contaminant | Leaching Reduction (%) | Mechanism | Reference |
| Carbon Foam | Mercury (Hg) | 75 - 100 | Adsorption, Complexation | researchgate.net |
| Thiol-modified Biochar | Cadmium (Cd) | 34.8 - 39.2 (available Cd) | Surface Complexation | nih.gov |
| Thiol-modified Biochar | Lead (Pb) | 8.6 - 11.1 (available Pb) | Surface Complexation | nih.gov |
| Fly Ash/Biochar Composite | Lead (Pb) | 17.4 (leaching concentration) | Adsorption, pH increase | mdpi.com |
Note: This table presents data for the stabilization of general mercury and other heavy metals as a proxy for the potential effectiveness on this compound.
Emerging Research Directions and Interdisciplinary Perspectives on Phenylmercury 1+ ;borate Chemistry
Development of Novel Coordination Polymers and Framework Materials Incorporating Phenylmercury(1+) Moieties
The development of coordination polymers and metal-organic frameworks (MOFs) has been a burgeoning area of materials science, owing to their tunable structures and potential applications in gas storage, separation, and catalysis. While the phenylmercury(1+) cation, with its linear coordination preference, could theoretically serve as a building block in such structures, there is a conspicuous absence of published research specifically detailing the use of phenylmercury(1+);borate (B1201080) for creating novel coordination polymers or framework materials. The scientific community has yet to report on the synthesis, structural characterization, or properties of materials derived from the self-assembly of phenylmercury(1+) cations and borate anions.
Application of Phenylmercury(1+);borate in Advanced Chemical Synthesis (e.g., Catalysis, Reagents)
The historical use of phenylmercury (B1218190) compounds in organic synthesis is noted; however, specific applications of this compound as a catalyst or a specialized reagent in modern, advanced chemical synthesis are not documented in accessible research. The focus in contemporary catalysis has largely shifted away from highly toxic heavy metal compounds towards more benign and sustainable alternatives. While organomercury compounds have been used in reactions such as oxymercuration, the specific utility and potential advantages of the borate salt of phenylmercury in catalytic cycles or as a unique reagent remain unexplored and unreported in peer-reviewed literature.
Leveraging Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Environmental Fate
The application of machine learning (ML) and artificial intelligence (AI) to predict chemical reactivity and environmental fate is a rapidly advancing field. These computational tools offer the potential to model the behavior of complex molecules, saving time and resources in experimental studies. However, for these models to be accurate, they require substantial datasets for training and validation. In the case of this compound, the lack of extensive experimental data on its reactivity, degradation pathways, and interactions with environmental matrices means that the foundational information needed to develop and train reliable ML and AI models is currently unavailable. There are no specific studies that have applied these predictive technologies to this particular compound.
Sustainability Aspects and Lifecycle Assessment in this compound Chemistry
Lifecycle assessment (LCA) is a critical tool for evaluating the environmental impact of a chemical throughout its entire existence, from synthesis to disposal. The principles of green and sustainable chemistry also guide researchers to consider the environmental footprint of the compounds they work with. Due to the inherent toxicity of mercury and its compounds, any application of this compound would face intense scrutiny from a sustainability perspective. However, a formal lifecycle assessment or a detailed analysis of the sustainability of its chemical processes has not been conducted or published. The significant environmental and health concerns associated with mercury have likely precluded its consideration in contexts where sustainability is a primary objective.
Q & A
Basic Research Questions
Q. How is phenylmercury(1+) borate synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting phenylmercuric salts (e.g., phenylmercuric nitrate ) with borate sources (e.g., sodium borate) under controlled pH. Characterization includes:
- Elemental Analysis : Confirms stoichiometry (e.g., verifying ~2.5% boron content via inductively coupled plasma mass spectrometry) .
- Spectroscopy : FT-IR identifies B-O and Hg-C bonds; NMR (¹¹B, ¹H) detects borate coordination and phenyl group integrity .
- X-ray Diffraction : Resolves crystal structure, particularly for anhydrous or hydrated forms .
Q. What spectroscopic and chromatographic methods are used to analyze the structural integrity of phenylmercury(1+) borate?
- Key Techniques :
- FT-IR : Peaks at 1350–1450 cm⁻¹ (B-O stretching) and 500–600 cm⁻¹ (Hg-C vibrations) .
- ¹¹B NMR : Sharp signals near 10–20 ppm indicate tetrahedral borate coordination .
- HPLC with UV/Vis Detection : Monitors retention times to assess purity; mercury-specific columns mitigate interference .
Q. What are the recommended safety protocols for handling phenylmercury(1+) borate in laboratory environments?
- Best Practices :
- Containment : Use fume hoods and sealed containers to prevent airborne exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection .
- Waste Management : Segregate mercury-contaminated waste; neutralize with sulfide solutions before disposal .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of phenylmercury(1+) borate in aqueous solutions?
- Experimental Design :
- Prepare borate buffers (pH 7–10) to mimic physiological or environmental conditions .
- Use dynamic light scattering (DLS) to monitor aggregation; track Hg²⁺ release via atomic emission spectroscopy .
- Key Findings :
- At pH >9, borate forms stable complexes, reducing Hg leaching .
- Acidic conditions (pH <5) promote dissociation, increasing toxicity risks .
Q. What are the conflicting reports on the environmental persistence of phenylmercury(1+) borate, and how can these discrepancies be resolved?
- Data Conflicts :
- High Persistence : Observed in anaerobic sediments (half-life >6 months) .
- Rapid Degradation : Reported in aerobic soils with mercury-resistant bacteria (e.g., Pseudomonas spp.) .
- Resolution Strategies :
- Microcosm Studies : Compare degradation rates under controlled O₂ levels using isotopically labeled Hg .
- Metagenomics : Identify microbial mer operons responsible for Hg detoxification .
Q. How does phenylmercury(1+) borate interact with cellular components, and what methodologies are used to study its subcellular localization?
- Approaches :
- Fluorescence Tagging : Engineer GFP-tagged borate transporters (e.g., BOR1-GFP) to track uptake in plant or mammalian cells .
- Synchrotron Imaging : Map Hg distribution in tissues using micro-X-ray fluorescence (μ-XRF) .
Q. What mechanistic insights exist regarding the degradation pathways of phenylmercury(1+) borate under varying environmental conditions?
- Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
